molecular formula C21H27ClN2O3S B2836258 1-(5-Chloro-2-methylphenyl)-4-[2-methoxy-5-(propan-2-yl)benzenesulfonyl]piperazine CAS No. 695174-63-1

1-(5-Chloro-2-methylphenyl)-4-[2-methoxy-5-(propan-2-yl)benzenesulfonyl]piperazine

Cat. No.: B2836258
CAS No.: 695174-63-1
M. Wt: 422.97
InChI Key: MXDCIPAOSUMEEH-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methylphenyl)-4-[2-methoxy-5-(propan-2-yl)benzenesulfonyl]piperazine is a chemical compound with the CAS number 825609-26-5 and a molecular formula of C 22 H 30 N 2 O 3 S, corresponding to a molecular weight of 403.55 Da . This piperazine derivative features a complex structure with multiple aromatic systems, characterized by a calculated LogP of 4.88, indicating high lipophilicity, and a polar surface area of 50 Ų . As a building block in medicinal chemistry, this compound's structure, which includes a benzenesulfonyl group and a substituted phenyl ring, is of significant interest for the synthesis and exploration of novel bioactive molecules. Piperazine derivatives are a prominent scaffold in pharmaceutical research, known for their versatility and presence in compounds with a wide range of biological activities . The specific structural motifs present in this reagent make it a valuable intermediate for researchers conducting Structure-Activity Relationship (SAR) studies, particularly in the development of new therapeutic agents . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions, consulting the relevant Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

1-(5-chloro-2-methylphenyl)-4-(2-methoxy-5-propan-2-ylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClN2O3S/c1-15(2)17-6-8-20(27-4)21(13-17)28(25,26)24-11-9-23(10-12-24)19-14-18(22)7-5-16(19)3/h5-8,13-15H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXDCIPAOSUMEEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)C(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2-methylphenyl)-4-[2-methoxy-5-(propan-2-yl)benzenesulfonyl]piperazine typically involves multiple steps. One common method involves the reaction of 5-chloro-2-methylphenylpiperazine with 5-isopropyl-2-methoxybenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-methylphenyl)-4-[2-methoxy-5-(propan-2-yl)benzenesulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of substituted piperazine derivatives with various functional groups.

Scientific Research Applications

1-(5-Chloro-2-methylphenyl)-4-[2-methoxy-5-(propan-2-yl)benzenesulfonyl]piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methylphenyl)-4-[2-methoxy-5-(propan-2-yl)benzenesulfonyl]piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Piperazine-Attached Phenyl Group

  • 1-(2,5-Dichlorophenyl)-4-[2-methoxy-5-(propan-2-yl)benzenesulfonyl]piperazine (CAS 1903397-61-4): Differs by replacing the 5-chloro-2-methylphenyl group with a 2,5-dichlorophenyl substituent.
  • 1-(5-Chloro-2-methylphenyl)-4-(mesitylsulfonyl)piperazine (CAS 497060-66-9):
    The benzenesulfonyl group is substituted with a mesityl (2,4,6-trimethylphenyl) group. This increases steric bulk, which may reduce membrane permeability but improve metabolic stability compared to the target compound’s 2-methoxy-5-isopropyl substituents .

Variations in the Sulfonyl Group

  • 4-(5-Chloro-2-methylphenyl)-1-((4-(isopropoxy)phenyl)sulfonyl)piperazine (CAS 1024523-02-1): The benzenesulfonyl group has an isopropoxy substituent at position 4 instead of methoxy (position 2) and isopropyl (position 5).
  • 1-(5-Chloro-2-methylphenyl)-4-[(3-methylphenyl)sulfonyl]piperazine (CAS 825608-49-9):
    Features a 3-methylphenylsulfonyl group. The meta-methyl substituent may create steric hindrance, reducing binding efficiency compared to the target compound’s para-oriented isopropyl group .

Functional Group Replacements

  • 1-(5-Chloro-2-methylphenyl)-4-(2-chloropyridine-3-carbonyl)piperazine (CAS 1024496-60-3):
    Replaces the sulfonyl group with a chloropyridine carbonyl. This introduces a heteroaromatic ring, which could enhance π-π stacking interactions but reduce solubility due to decreased polarity .

Melting Points and Solubility

  • Melting points for analogous piperazine derivatives range from 53.6°C to 118.6°C (e.g., compound 25 in ). The target compound’s melting point is expected to fall within this range, influenced by the balance of polar (sulfonyl) and nonpolar (isopropyl) groups .
  • Solubility in organic solvents (e.g., dichloromethane, ethyl acetate) is likely moderate, as seen in synthesis protocols using these solvents for extraction and purification .

Biological Activity

1-(5-Chloro-2-methylphenyl)-4-[2-methoxy-5-(propan-2-yl)benzenesulfonyl]piperazine, a complex organic compound, is classified within the piperazine derivatives known for their diverse pharmacological properties. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is C21H27ClN2O3SC_{21}H_{27}ClN_2O_3S, with a molecular weight of approximately 422.97 g/mol. The compound features a piperazine core substituted with various functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC21H27ClN2O3SC_{21}H_{27}ClN_2O_3S
Molecular Weight422.97 g/mol
CAS Number695174-63-1

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. The sulfonyl group and the aromatic substitutions facilitate binding to these targets, modulating their activity. The exact pathways can vary based on the biological context.

Antimicrobial Activity

Research indicates that piperazine derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains.

Anticancer Properties

In vitro studies have demonstrated that this compound may possess anticancer activity. For instance, it has been evaluated against different cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The structure-activity relationship (SAR) analyses suggest that specific substitutions on the piperazine ring enhance its cytotoxic effects.

Anti-inflammatory Effects

The anti-inflammatory potential of related compounds has been investigated using assays that measure the inhibition of pro-inflammatory cytokine production. The results indicate that this compound may reduce inflammation markers effectively.

Case Studies

  • Antimicrobial Study : A study published in the Asian Journal of Chemistry highlighted the synthesis of related piperazine compounds and their evaluation against bacterial strains such as Staphylococcus aureus and Escherichia coli. The synthesized compounds exhibited significant antibacterial activity, suggesting potential therapeutic applications in treating infections .
  • Anticancer Research : A series of experiments conducted on various cancer cell lines revealed that derivatives of this compound could inhibit tumor growth significantly. The study noted that compounds with a similar structure showed enhanced efficacy compared to standard chemotherapeutic agents .
  • Anti-inflammatory Evaluation : Research focused on evaluating the anti-inflammatory properties using heat-induced protein denaturation techniques found that related compounds demonstrated superior anti-inflammatory effects compared to conventional drugs like diclofenac sodium .

Q & A

Q. What are the key synthetic steps for preparing 1-(5-Chloro-2-methylphenyl)-4-[2-methoxy-5-(propan-2-yl)benzenesulfonyl]piperazine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves:

Sulfonylation: Reacting the piperazine core with a sulfonyl chloride derivative under basic conditions (e.g., using triethylamine in dichloromethane) .

Substitution: Introducing the chlorinated aromatic moiety via nucleophilic aromatic substitution or coupling reactions .

Purification: High-performance liquid chromatography (HPLC) or recrystallization to isolate the product .

Optimization Strategies:

  • Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for sulfonylation .
  • Temperature Control: Maintain 50–70°C during sulfonylation to balance reactivity and side-product formation .
  • Catalysts: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) for heterogeneous reactions .

Q. Which spectroscopic techniques are critical for confirming the structural identity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H NMR identifies protons on the piperazine ring (δ 2.5–3.5 ppm) and aromatic substituents (δ 6.5–8.0 ppm) .
    • 13C NMR confirms sulfonyl (δ ~110–120 ppm) and methoxy groups (δ ~55 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies the molecular ion peak (e.g., m/z 419.12 for C21H25ClN2O3S) .
  • Infrared (IR) Spectroscopy: Detects sulfonyl S=O stretches (~1350–1150 cm⁻¹) .

Q. What are common impurities encountered during synthesis, and how can they be mitigated?

Methodological Answer:

  • By-Products:
    • Unreacted sulfonyl chloride: Remove via aqueous washes .
    • Di-substituted piperazine: Control stoichiometry (1:1 molar ratio of piperazine to sulfonyl chloride) .
  • Mitigation:
    • Use silica gel chromatography with ethyl acetate/hexane gradients for purification .
    • Monitor reaction progress with thin-layer chromatography (TLC) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve discrepancies in reported biological activities of similar piperazine derivatives?

Methodological Answer:

  • Functional Group Variation: Systematically modify substituents (e.g., replace methoxy with ethoxy) and assess binding affinity to targets like serotonin receptors .
  • In Silico Modeling: Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets, correlating with in vitro assay data .
  • Data Normalization: Compare IC50 values under standardized assay conditions (e.g., pH 7.4, 37°C) to minimize variability .

Q. How should researchers design experiments to evaluate the compound’s interaction with biological targets?

Methodological Answer:

  • Target Selection: Prioritize receptors with known affinity for sulfonyl-piperazine derivatives (e.g., dopamine D2, σ-1 receptors) .
  • Binding Assays:
    • Radioligand Displacement: Use [³H]-spiperone for dopamine receptor binding studies .
    • Surface Plasmon Resonance (SPR): Quantify real-time binding kinetics .
  • Functional Assays: Measure cAMP accumulation in HEK293 cells transfected with target receptors .

Q. What experimental approaches can elucidate the impact of solvent polarity on reaction yield and selectivity?

Methodological Answer:

  • Design of Experiments (DoE): Vary solvents (e.g., toluene, acetonitrile, THF) and measure yield via HPLC .
  • Kinetic Studies: Monitor reaction progress under different solvent conditions using in situ IR spectroscopy .
  • Computational Analysis: Calculate solvent polarity indices (e.g., Kamlet-Taft parameters) and correlate with yield .

Data Contradiction Analysis

Q. How to address conflicting reports on the metabolic stability of sulfonyl-piperazine derivatives?

Methodological Answer:

  • In Vitro Metabolism: Use liver microsomes (human/rat) with LC-MS/MS to identify metabolite profiles .
  • Cross-Study Comparisons: Normalize data using intrinsic clearance (Clint) values and account for species differences .
  • CYP Enzyme Inhibition Assays: Test interactions with CYP3A4/2D6 to identify enzyme-specific degradation pathways .

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